5-Hydroxy Omeprazole Sodium Salt

説明

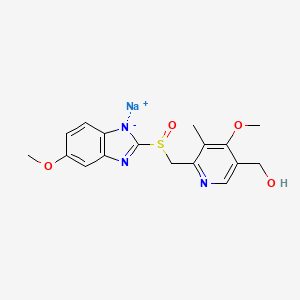

Structure

3D Structure of Parent

特性

CAS番号 |

1215629-45-0 |

|---|---|

分子式 |

C17H18N3NaO4S |

分子量 |

383.4 g/mol |

IUPAC名 |

sodium;[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methanolate |

InChI |

InChI=1S/C17H18N3O4S.Na/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17;/h4-7H,8-9H2,1-3H3,(H,19,20);/q-1;+1 |

InChIキー |

VZCHYRCJHZQAPP-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CN=C1CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC)CO)OC.[Na+] |

正規SMILES |

CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C[O-])OC.[Na+] |

同義語 |

4-Methoxy-6-[[(5-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridineMethanol Sodium Salt; 5-Hydroxyomeprazole Sodium Salt; Hydroxyomeprazole Sodium Salt; |

製品の起源 |

United States |

Context Within Omeprazole Metabolic Pathways

Omeprazole (B731), administered as a racemic mixture of R- and S-enantiomers, undergoes extensive metabolism in the liver, primarily orchestrated by the cytochrome P450 (CYP) enzyme system. pharmgkb.org The formation of 5-Hydroxy Omeprazole is a critical step in this biotransformation process.

The major enzyme responsible for the 5-hydroxylation of omeprazole is the polymorphic CYP2C19. caymanchem.comnih.gov The rate of this hydroxylation serves as a reliable in vivo index for assessing hepatic CYP2C19 activity. nih.gov While CYP2C19 is the principal catalyst, CYP3A4 also contributes to the formation of 5-Hydroxy Omeprazole, particularly at higher substrate concentrations. nih.govnih.gov

The metabolism of omeprazole is stereoselective. pharmgkb.org The R-enantiomer of omeprazole is primarily metabolized into 5-Hydroxy Omeprazole by CYP2C19, with some involvement from CYP3A4. pharmgkb.orgresearchgate.net In contrast, the S-enantiomer (esomeprazole) is hydroxylated to 5-Hydroxy Omeprazole exclusively by CYP2C19. researchgate.netresearchgate.net This stereoselectivity results in different plasma concentrations of the enantiomers and their metabolites. pharmgkb.org Following its formation, 5-Hydroxy Omeprazole can be further metabolized through sulfoxidation by CYP3A4. nih.gov

Table 1: Key Enzymes in the Metabolic Pathway of Omeprazole to 5-Hydroxy Omeprazole

| Enzyme | Role in Metabolism | Substrate Specificity (Enantiomer) |

|---|---|---|

| CYP2C19 | Major enzyme for 5-hydroxylation. caymanchem.comnih.gov | (R)-omeprazole and (S)-omeprazole. researchgate.netresearchgate.net |

| CYP3A4 | Contributes to 5-hydroxylation, especially at high concentrations; also responsible for subsequent sulfoxidation. nih.govnih.gov | Primarily (R)-omeprazole for hydroxylation. pharmgkb.orgresearchgate.net |

Significance As a Key Metabolite in Pharmacological and Toxicological Investigations

Enzymatic Biotransformation Pathways of Omeprazole to 5-Hydroxy Omeprazole

The conversion of omeprazole to 5-hydroxy omeprazole is a hydroxylation reaction occurring at the 5-methyl group of the pyridine (B92270) ring. researchgate.net This process is predominantly mediated by hepatic CYP enzymes, which are responsible for the metabolism of a vast array of drugs and other xenobiotics.

Primary Role of Cytochrome P450 2C19 (CYP2C19) Hydroxylase Activity

The principal enzyme responsible for the 5-hydroxylation of omeprazole is Cytochrome P450 2C19 (CYP2C19). nih.govontosight.aicaymanchem.com This enzyme acts as a high-affinity catalyst for this specific metabolic reaction. nih.gov The formation of 5-hydroxyomeprazole has been shown to cosegregate with the polymorphism of (S)-mephenytoin 4'-hydroxylation, a known marker for CYP2C19 activity. nih.govnih.gov

Studies using recombinant human P450 enzymes have provided direct evidence for the central role of CYP2C19. nih.gov In these studies, CYP2C19 exhibited a high turnover number for the formation of 5-hydroxy omeprazole. nih.gov Furthermore, at therapeutically relevant low substrate concentrations, antibodies against CYP2C proteins inhibited approximately 70% of omeprazole 5-hydroxylation. nih.gov The significant impact of CYP2C19 is further highlighted by the genetic polymorphisms in the CYP2C19 gene, which lead to different metabolic phenotypes (e.g., poor metabolizers vs. extensive metabolizers) and consequently affect the plasma levels and efficacy of omeprazole. ontosight.ainih.gov

Contribution of Cytochrome P450 3A4 (CYP3A4) in 5-Hydroxylation

While CYP2C19 is the primary enzyme, Cytochrome P450 3A4 (CYP3A4) also contributes to the 5-hydroxylation of omeprazole, albeit as a low-affinity enzyme. nih.govnih.gov At higher substrate concentrations, the contribution of CYP3A4 to omeprazole hydroxylation becomes more significant, accounting for roughly 40-50% of the activity. nih.gov In individuals who are poor metabolizers due to deficient CYP2C19 activity, CYP3A4-mediated metabolism becomes the predominant pathway. nih.gov Besides hydroxylation, CYP3A4 is the main enzyme responsible for the formation of omeprazole sulfone, another major metabolite. nih.govacs.orgnih.gov

Involvement of Other Cytochrome P450 Isoforms (e.g., CYP2C8, CYP2C18, CYP2C9)

Research has indicated that other CYP2C isoforms may also participate in the 5-hydroxylation of omeprazole, particularly at high substrate concentrations. nih.gov Studies with recombinant human enzymes have shown that CYP2C8, CYP2C18, and CYP2C9 can all form 5-hydroxy omeprazole. nih.gov However, their turnover numbers are considerably lower than that of CYP2C19. nih.gov For instance, the turnover number for CYP2C19 was found to be 13.4 ± 1.4 nmol/min/nmol of P450, while for CYP2C8, CYP2C18, and CYP2C9, the values were 2.2 ± 0.1, 1.5 ± 0.1, and approximately 0.5 nmol/min/nmol of P450, respectively. nih.gov

| CYP Isoform | Turnover Number (nmol/min/nmol of P450) | Reference |

|---|---|---|

| CYP2C19 | 13.4 ± 1.4 | nih.gov |

| CYP3A4 | 5.7 ± 1.1 | nih.gov |

| CYP2C8 | 2.2 ± 0.1 | nih.gov |

| CYP2C18 | 1.5 ± 0.1 | nih.gov |

| CYP2C9 | ~0.5 | nih.gov |

Stereochemical Aspects of Omeprazole 5-Hydroxylation

Omeprazole is a chiral molecule, existing as a racemic mixture of (R)- and (S)-enantiomers. acs.orgnih.gov These enantiomers exhibit stereoselective metabolism, meaning they are processed differently by the CYP enzymes.

Stereoselective Metabolism of (R)-Omeprazole

CYP2C19 preferentially metabolizes the (R)-enantiomer of omeprazole to form 5-hydroxyomeprazole. acs.orgnih.gov The intrinsic clearance (CLint) for the formation of the hydroxy metabolite from (R)-omeprazole is significantly higher than that from (S)-omeprazole. nih.gov In fact, the intrinsic clearance for the 5-hydroxylation of (R)-omeprazole is about ten-fold higher than for (S)-omeprazole. nih.gov For extensive metabolizers, the primary metabolite formed from the (R)-enantiomer via CYP2C19 is the 5-hydroxy metabolite. nih.gov

Stereoselective Metabolism of (S)-Omeprazole

The metabolism of (S)-omeprazole, also known as esomeprazole (B1671258), is also primarily dependent on CYP2C19. medex.com.bd However, for (S)-omeprazole, CYP2C19 is more involved in 5-O-desmethyl formation than in 5-hydroxylation. nih.gov The intrinsic clearance for the formation of the hydroxy metabolite from (S)-omeprazole is substantially lower than that from the (R)-enantiomer. nih.gov While both (R)- and (S)-omeprazole can be used to assess CYP2C19 activity, the (S)-enantiomer metabolic ratio may perform better, especially for induction. unil.ch In poor metabolizers, the formation of (S)-5-hydroxyomeprazole can be greater than that of (R)-5-hydroxyomeprazole. nih.govproquest.com

| Enantiomer | Primary Metabolizing Enzyme | Primary Metabolic Pathway | Relative Intrinsic Clearance (5-Hydroxylation) | Reference |

|---|---|---|---|---|

| (R)-Omeprazole | CYP2C19 | 5-Hydroxylation | High | acs.orgnih.gov |

| (S)-Omeprazole (Esomeprazole) | CYP2C19 | 5-O-desmethylation and 5-Hydroxylation | Low | nih.govmedex.com.bd |

Computational Approaches to Stereo- and Regioselectivity (e.g., QM/MM Calculations, Binding Free Energy)

The stereo- and regioselectivity of omeprazole metabolism, particularly the formation of 5-hydroxy omeprazole, have been elucidated through sophisticated computational methods. acs.org Techniques such as hybrid quantum mechanics/molecular mechanics (QM/MM) calculations and binding free energy analysis have provided deep insights into the interactions between omeprazole enantiomers and the active site of the metabolizing enzyme, cytochrome P450 2C19 (CYP2C19). acs.orgresearchgate.net

Computational studies have revealed that the formation of 5-hydroxy omeprazole is a highly selective process. acs.org Specifically, CYP2C19 preferentially hydroxylates the R-enantiomer of omeprazole to produce 5-hydroxy omeprazole. acs.orgacs.org This selectivity is attributed to the specific binding orientation of the R-enantiomer within the active site of CYP2C19, which positions the 5-methyl group for hydroxylation. acs.orgnih.gov

Quantum mechanics/molecular mechanics (QM/MM) calculations have been instrumental in understanding the energetics of this metabolic reaction. These calculations have determined the activation free energy barriers for the hydrogen abstraction step, which is the rate-limiting step in the hydroxylation process. The calculated activation free energy barrier for the hydroxylation of R-omeprazole is lower than that for the S-enantiomer (esomeprazole), providing a quantitative explanation for the observed stereoselectivity. researchgate.netacs.org

Table 1: Calculated Activation Free Energy Barriers for Omeprazole Hydroxylation by CYP2C19

| Enantiomer | Reaction | Activation Free Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| R-omeprazole | Hydroxylation | 15.7 | acs.org |

| S-omeprazole | Hydroxylation | 17.5 | acs.org |

Binding free energy calculations, often performed using methods like thermodynamic integration, complement the QM/MM studies by quantifying the binding affinities of the different omeprazole enantiomers to the CYP2C19 active site. acs.org These calculations have shown that while both enantiomers can bind to the enzyme, the specific interactions and resulting stability of the enzyme-substrate complex favor the metabolic pathway leading to 5-hydroxy omeprazole from the R-enantiomer. acs.org The inclusion of explicit water molecules in these computational models has been shown to be crucial for accurately predicting binding energies, as they can form hydrogen bonding networks that influence ligand binding. acs.org

Subsequent Metabolic Transformations of 5-Hydroxy Omeprazole

Formation of 5-Hydroxyomeprazole Sulfone and Related Metabolites

The conversion of 5-hydroxy omeprazole to 5-hydroxyomeprazole sulfone is a key step in the secondary metabolism of omeprazole. nih.gov This reaction involves the sulfoxidation of the sulfinyl group of 5-hydroxy omeprazole.

Table 2: Key Metabolic Transformations of 5-Hydroxy Omeprazole

| Metabolite | Precursor | Key Enzyme(s) | Metabolic Reaction | Reference |

|---|---|---|---|---|

| 5-Hydroxyomeprazole Sulfone | 5-Hydroxy Omeprazole | CYP3A4 | Sulfoxidation | nih.govpharmgkb.org |

| Carboxyomeprazole | 5-Hydroxy Omeprazole | Aldehyde dehydrogenase (presumed) | Oxidation of alcohol to carboxylic acid | nih.gov |

The formation of these metabolites, including 5-hydroxyomeprazole sulfone, is crucial for the detoxification and elimination of omeprazole from the body, as they are generally more water-soluble and more readily excreted in the urine. nih.govtandfonline.com

Non-Mammalian Biotransformation Studies (e.g., Fungal Metabolism)

The biotransformation of omeprazole is not limited to mammalian systems. Studies have shown that various microorganisms, particularly filamentous fungi, are capable of metabolizing omeprazole and producing metabolites that are also found in humans. researchgate.netelsevier.es This has led to the use of these microorganisms as in vitro models to study and even produce drug metabolites. mdpi.comufrgs.br

Fungi from the genus Cunninghamella have been extensively studied for their ability to mimic mammalian drug metabolism. researchgate.netelsevier.esnih.gov Cunninghamella elegans, in particular, has been shown to produce several metabolites of omeprazole, including 5-hydroxy omeprazole. researchgate.net This suggests that these fungi possess cytochrome P450 enzyme systems that are functionally similar to those found in human liver microsomes. ufrgs.br

The use of fungal models offers several advantages, including the ability to produce larger quantities of metabolites for structural elucidation and toxicological studies, and to investigate potential metabolic pathways of new drug candidates. researchgate.netufrgs.br

Table 3: Fungal Biotransformation of Omeprazole

| Fungal Species | Observed Omeprazole Metabolites | Reference |

|---|---|---|

| Cunninghamella elegans | 5-Hydroxy Omeprazole, Omeprazole Sulfone | researchgate.netelsevier.es |

| Cunninghamella blakesleeana | Not specified for omeprazole, but known to metabolize other drugs | elsevier.es |

| Cunninghamella echinulata | Not specified for omeprazole, but known to metabolize other drugs | elsevier.es |

These non-mammalian biotransformation studies not only provide valuable tools for drug metabolism research but also highlight the conserved nature of certain metabolic pathways across different biological kingdoms.

Advanced Analytical Methodologies for 5 Hydroxy Omeprazole Sodium Salt Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) Based Techniques

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone in the analysis of 5-Hydroxy Omeprazole (B731) Sodium Salt, offering robust and reliable separation of the analyte from complex matrices. Various detection methods can be coupled with HPLC to enhance its analytical power.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Ultrasensitive Detection

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the ultrasensitive quantification of 5-Hydroxy Omeprazole and its related compounds. This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

Recent studies have established LC-MS/MS methods for the simultaneous quantification of omeprazole enantiomers and their metabolites, including 5-hydroxyomeprazole, in human plasma. nih.gov For instance, a sensitive two-dimensional liquid chromatography-mass spectrometry (LC-MS/MS) method has been developed for this purpose. nih.gov The use of deuterated internal standards, such as D3-omeprazole, is a common practice to ensure accuracy and precision in quantification. nih.govgoogle.com The analytes are typically detected by MS/MS with positive electrospray ionization in the multiple reaction monitoring (MRM) mode. google.com For omeprazole, the ion transition monitored is often m/z 346.0 → 198.0, while for its deuterated counterpart, it is m/z 349.0 → 198.0. google.com This approach allows for a wide linear range of quantitation, with a lower limit of quantification (LLOQ) reported to be as low as 1 ng/mL in human plasma. nih.govgoogle.com

Table 1: LC-MS/MS Parameters for Omeprazole and Metabolite Analysis

| Parameter | Value | Reference |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govnih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | google.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | google.com |

| Omeprazole Ion Transition | m/z 346.0 → 198.0 | google.com |

| Deuterated Omeprazole (Internal Standard) Ion Transition | m/z 349.0 → 198.0 | google.com |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL (in human plasma) | nih.govgoogle.com |

Application of Heart-Cutting Two-Dimensional LC (2D-LC)

To tackle the complexity of biological samples and achieve stereoselective separation, heart-cutting two-dimensional liquid chromatography (2D-LC) has been successfully employed. This advanced technique enhances separation efficiency by directing a specific fraction (the "heart-cut") from the first dimension column to a second dimension column with a different selectivity.

A notable application involves the stereoselective separation of omeprazole and 5-hydroxy-omeprazole in human plasma using a heart-cutting 2D-LC-MS/MS approach. nih.gov This method utilizes an achiral column in the first dimension for initial separation and purification, followed by a chiral column in the second dimension for the stereoselective separation of the enantiomers of both omeprazole and 5-hydroxy-omeprazole. nih.gov This approach is particularly valuable for accurate CYP2C19 phenotyping, as the metabolism of omeprazole is stereoselective. nih.gov The method demonstrates high selectivity and sensitivity with a short runtime of less than 8 minutes. nih.gov

Table 2: Parameters for Heart-Cutting 2D-LC Method

| Parameter | Description | Reference |

|---|---|---|

| Technique | Heart-Cutting Two-Dimensional Liquid Chromatography (2D-LC) | nih.gov |

| First Dimension Column | Achiral Discovery HS C18 trapping column (20 × 2.1 mm ID, 5μm) | nih.gov |

| Second Dimension Column | Chlorinated phenylcarbamate cellulose-based chiral column (150x2mm ID, 3 μm) | nih.gov |

| Application | Stereoselective separation of omeprazole and 5-hydroxy-omeprazole | nih.gov |

| Runtime | < 8 minutes | nih.gov |

UV-Vis Spectrophotometric Detection Methods

HPLC coupled with UV-Vis spectrophotometric detection is a widely used and accessible method for the quantification of 5-hydroxy-omeprazole. The principle of this method relies on the absorption of ultraviolet or visible light by the analyte at a specific wavelength.

For the determination of omeprazole and its impurities, including 5-hydroxy-omeprazole and omeprazole sulfone, in pharmaceutical formulations, HPLC with UV detection has been validated. researchgate.net The absorption maxima for esomeprazole (B1671258), a stereoisomer of omeprazole, have been reported to be around 301 nm, which is also utilized in HPLC analysis. sdiarticle4.com The separation is typically achieved on a C18 reversed-phase column. researchgate.net While not as sensitive as LC-MS/MS, HPLC-UV provides a reliable and cost-effective alternative for routine quality control and analysis where ultra-low detection limits are not required. The detection and quantification limits are determined based on the signal-to-noise ratio and the standard deviation of the response. researchgate.net

Fast HPLC Analysis for Biotransformation Studies

In the context of biotransformation studies, where the rapid analysis of multiple samples is often necessary, fast HPLC methods have been developed. These methods aim to reduce analysis time without compromising separation efficiency.

A fast liquid chromatography method has been developed and validated for the simultaneous determination of omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone in liquid culture medium for biotransformation studies with fungi. oalib.comscielo.br This method utilizes a monolithic column, which allows for higher flow rates and faster separations compared to conventional packed columns. The separation can be achieved in a short gradient run, often within 1 minute. oalib.comscielo.br Detection is typically performed using a UV detector. oalib.comscielo.br This rapid analysis is crucial for monitoring the progress of biotransformation reactions and identifying the metabolites formed.

Table 3: Fast HPLC Method Parameters

| Parameter | Description | Reference |

|---|---|---|

| Column | Monolithic Chromolith Fast gradient RP 18 endcapped | oalib.comscielo.br |

| Mobile Phase | Water and acetonitrile (B52724) with 0.15% (v/v) trifluoroacetic acid (TFA) | oalib.comscielo.br |

| Gradient | Linear gradient of 5 to 90% acetonitrile in 1 minute | oalib.comscielo.br |

| Flow Rate | 1.0 mL min-1 | oalib.comscielo.br |

| Detection | UV at 220 nm | oalib.comscielo.br |

| Application | Biotransformation studies of omeprazole | oalib.comscielo.br |

Isotope Ratio-Monitoring Techniques for Metabolite Profiling

Isotope ratio-monitoring (IRM) coupled with LC-MS is a sophisticated technique used for metabolite profiling. This approach involves the co-administration of a stable isotope-labeled version of the drug along with the unlabeled drug. The characteristic isotopic pattern allows for the confident identification of drug-related metabolites in complex biological matrices.

A study on the profiling and identification of omeprazole metabolites in mouse brain and plasma utilized a stable isotope ratio-patterning liquid chromatography-mass spectrometric method. mdpi.comnih.gov In this study, omeprazole and D3-omeprazole were administered concomitantly, and the resulting mass spectra were searched for pairs of peaks with a mass difference of 3 daltons, corresponding to the unlabeled and deuterated metabolites. mdpi.comnih.gov This technique enabled the identification of seventeen metabolites of omeprazole. mdpi.comnih.gov

Use of Stable Isotope Labeled Analogues (e.g., Deuterated, 13C-Labeled)

The use of stable isotope-labeled analogues of omeprazole and its metabolites is fundamental to modern analytical and metabolic studies. These labeled compounds serve as ideal internal standards for quantitative analysis and as tracers for metabolic fate studies.

Deuterated omeprazole (D3-omeprazole) is frequently used as an internal standard in LC-MS/MS assays for the quantification of omeprazole and its metabolites due to its similar chemical and physical properties to the analyte, but distinct mass. nih.govgoogle.com This ensures high accuracy and precision by correcting for variations in sample preparation and instrument response. google.com In addition to deuterated analogues, 13C-labeled compounds, such as omeprazole sulfone-13C,d3, are also synthesized and used in metabolic research. szabo-scandic.com The incorporation of stable isotopes like deuterium (B1214612) and carbon-13 provides a powerful tool for elucidating the complex metabolic pathways of drugs like omeprazole. mdpi.comnih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5-Hydroxy Omeprazole Sodium Salt |

| Omeprazole |

| 5-hydroxyomeprazole |

| Omeprazole sulfone |

| (S)-omeprazole |

| (R)-omeprazole |

| D3-omeprazole |

| Esomeprazole |

| 5-hydroxy-omeprazole |

Method Validation Parameters for Research Applications

Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. For this compound, this involves a comprehensive evaluation of several key parameters to ensure the data generated is accurate, reliable, and reproducible.

Specificity and Selectivity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. In the context of this compound, this includes its parent drug, omeprazole, other metabolites like omeprazole sulfone, and any potential interfering substances from the sample matrix.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for achieving high specificity. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of omeprazole and 5-hydroxyomeprazole in human plasma. nih.gov This method utilizes multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions, ensuring that the signal is unique to the target analyte. nih.gov The precursor-to-product ion combination of m/z 362→214 is used to detect 5-hydroxyomeprazole, while m/z 346→198 is used for omeprazole. nih.gov The use of an internal standard further enhances the method's reliability. nih.gov

Similarly, HPLC methods with UV detection can also be optimized for specificity. By carefully selecting the column, mobile phase composition, and detection wavelength (typically around 302 nm), it is possible to achieve chromatographic separation of 5-Hydroxy Omeprazole from omeprazole and omeprazole sulfone. researchgate.netbanglajol.info The absence of interfering peaks at the retention time of the analyte in placebo samples confirms the method's specificity. banglajol.info

Linearity and Calibration Ranges

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. This is crucial for accurate quantification.

Several studies have established linear ranges for the quantification of 5-Hydroxy Omeprazole in various matrices. For example, a validated HPLC-electrospray mass spectrometry method for its determination in human plasma demonstrated linearity over a concentration range of 3-50 ng/mL. researchgate.net Another LC-MS/MS method was validated in the concentration range of 10-500 ng/mL in plasma. nih.gov For research applications requiring a wider range, methods have been developed with linearity extending to higher concentrations. For instance, a column-switching HPLC method showed a linearity range of 20-4000 nmol/L for 5-hydroxyesomeprazole. scispace.com

The table below summarizes the linearity and calibration ranges from various studies:

| Analytical Method | Matrix | Linearity Range | Correlation Coefficient (r²) |

| HPLC-electrospray mass spectrometry | Human Plasma | 3-50 ng/mL | Not Reported |

| LC-MS/MS | Human Plasma | 10-500 ng/mL | Not Reported |

| Column-switching HPLC | Human Plasma | 20-4000 nmol/L | Not Reported |

| HPLC-UV | Pharmaceutical Formulations | 0.39-800 µg/ml | >0.999 |

Reproducibility and Precision

Reproducibility and precision are measures of the method's consistency. Precision is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision).

For 5-Hydroxy Omeprazole, analytical methods have demonstrated excellent precision. In one study using HPLC-electrospray mass spectrometry, the intra- and inter-day coefficients of variation (CV) were less than 4.6% and 5.0%, respectively. researchgate.net Another study reported intra- and inter-assay variability below 11% over a concentration range of 5 to 250 ng/mL. researchgate.net The relative standard deviation (%RSD) is a common metric for precision, with acceptance criteria typically being less than 2.0%. banglajol.inforesearchgate.net

The following table presents precision data for this compound analysis:

| Analytical Method | Concentration | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| HPLC-electrospray mass spectrometry | Various | < 4.6 | < 5.0 |

| HPLC-UV | 5-250 ng/mL | < 11 | < 11 |

Stability Assessment in Analytical Solutions and Research Matrices

Assessing the stability of this compound in various solutions and matrices is crucial for ensuring the integrity of samples from collection through analysis. Stability studies are typically conducted under different storage conditions and for varying durations.

Omeprazole and its metabolites are known to be sensitive to acidic conditions, heat, and light. nih.govfarmaciajournal.comresearchgate.net Studies have shown that omeprazole degrades rapidly at a low pH. researchgate.net Therefore, it is essential to maintain appropriate pH and temperature conditions during sample handling and storage.

In one study, the stability of reconstituted omeprazole solutions in 5% Dextrose and 0.9% Sodium Chloride was evaluated at room temperature (25°C ± 2°C). The solutions were found to be stable for up to 24 hours. researchgate.net Another investigation into the stability of an omeprazole oral suspension found that it remained stable for at least 150 days under refrigerated conditions (4°C) but only for 14 days at 25°C. nih.gov The stability of omeprazole sample solutions and the mobile phase in an HPLC method were found to be stable for at least 24 hours at room temperature. nih.gov

The stability of the analyte in the research matrix, such as plasma, is also a critical consideration. The stability of omeprazole and its metabolites in plasma is often assessed through freeze-thaw cycles and long-term storage at low temperatures (e.g., -20°C).

The table below summarizes the stability data for omeprazole and its derivatives under different conditions:

| Compound/Formulation | Matrix/Solvent | Storage Condition | Duration of Stability |

| Reconstituted Omeprazole Injection | 5% Dextrose | Room Temperature (25°C ± 2°C) | Up to 24 hours |

| Reconstituted Omeprazole Injection | 0.9% Sodium Chloride | Room Temperature (25°C ± 2°C) | Up to 24 hours |

| Omeprazole Oral Suspension | - | Refrigerated (4°C) | At least 150 days |

| Omeprazole Oral Suspension | - | Room Temperature (25°C) | 14 days |

| Omeprazole Sample Solution | HPLC Mobile Phase | Room Temperature | At least 24 hours |

Research Applications and Modeling of 5 Hydroxy Omeprazole in Preclinical and Mechanistic Studies

Utilization as a Biomarker for Cytochrome P450 Activity Assessment

5-hydroxy omeprazole (B731) is instrumental in evaluating the functionality of cytochrome P450 (CYP) enzymes, particularly CYP2C19. This enzyme is responsible for the metabolism of a significant portion of commercially available drugs. nih.gov

Phenotyping of CYP2C19 Metabolic Capacity

The formation of 5-hydroxy omeprazole from its parent compound, omeprazole, is a key reaction used to determine an individual's or a research model's CYP2C19 metabolic phenotype. unil.chresearchgate.net This phenotyping is crucial for understanding how genetic variations in the CYP2C19 gene translate to functional differences in enzyme activity.

Omeprazole is administered as a probe drug, and the subsequent measurement of the ratio of omeprazole to 5-hydroxy omeprazole in plasma provides a metabolic ratio (MR). nih.gov This MR is a quantitative measure of CYP2C19 activity, allowing researchers to classify subjects into different metabolizer groups, such as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). nih.govnih.gov

Studies have demonstrated a strong correlation between the CYP2C19 genotype and the omeprazole hydroxylation phenotype. For instance, individuals with two mutated CYP2C19 alleles (e.g., CYP2C192/2) are typically classified as PMs and exhibit a high MR. nih.gov Conversely, individuals with two functional alleles (e.g., CYP2C191/1) are EMs and have a low MR. nih.gov The use of stereoselective analysis of omeprazole and 5-hydroxy omeprazole enantiomers can further refine CYP2C19 phenotyping. unil.chnih.gov

Investigating Drug-Enzyme Interaction Mechanisms

5-hydroxy omeprazole is pivotal in studies designed to elucidate the mechanisms of drug-enzyme interactions, including inhibition and induction of CYP2C19. By measuring the formation of 5-hydroxy omeprazole in the presence and absence of other compounds, researchers can assess the inhibitory or inducing potential of new chemical entities on CYP2C19 activity.

For example, co-administration of omeprazole with known CYP2C19 inhibitors like fluvoxamine (B1237835) leads to a significant decrease in the formation of 5-hydroxy omeprazole, thereby increasing the omeprazole MR. unil.chnih.gov Conversely, co-administration with inducers like rifampicin (B610482) results in increased 5-hydroxy omeprazole formation and a lower MR. unil.chnih.gov These types of studies are fundamental in predicting potential drug-drug interactions.

Genotype-Phenotype Correlation Studies for CYP Enzymes in Research Models

In preclinical research, 5-hydroxy omeprazole is used to establish and validate genotype-phenotype correlations for CYP enzymes in various research models, including animal models and in vitro systems. These studies are essential for ensuring that the animal models used for drug metabolism and pharmacokinetic studies are representative of the human population.

For instance, studies in different ethnic populations have shown variations in the frequencies of CYP2C19 alleles, which correlate with the observed prevalence of different metabolizer phenotypes as determined by the omeprazole to 5-hydroxy omeprazole MR. nih.gov Research in Chinese populations has revealed genetic and ethnic differences in omeprazole 5-hydroxylation, with the contribution of CYP2C19 being dependent on the specific CYP2C19 genotype. nih.gov

Metabolite Identification and Profiling in Biological Research Systems

The identification and characterization of metabolites are crucial steps in drug discovery and development. 5-hydroxy omeprazole serves as a reference standard in these studies, aiding in the accurate identification and quantification of omeprazole metabolites in various biological matrices.

In Vitro Studies (e.g., Liver Microsomes, Recombinant Enzymes, Cell Lines)

In vitro systems are widely used to study drug metabolism in a controlled environment. Human liver microsomes, which contain a high concentration of CYP enzymes, are a common tool for this purpose. researchgate.net

The formation of 5-hydroxy omeprazole in human liver microsomes is a well-established marker for CYP2C19 activity. nih.govnih.gov Studies using recombinant human CYP enzymes have confirmed that CYP2C19 is the major enzyme responsible for the 5-hydroxylation of omeprazole, particularly at lower, therapeutically relevant concentrations. nih.gov These in vitro assays allow for the determination of kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), for the formation of 5-hydroxy omeprazole.

Table 1: Kinetic Parameters of Omeprazole Hydroxylation in Rat Liver Microsomes

| Parameter | Value |

| Vmax | 2033 nmol/(min·mg protein) |

| Km | 46.8 µmol/L |

This table displays the maximum velocity (Vmax) and Michaelis-Menten constant (Km) for the hydroxylation of omeprazole in rat liver microsomal preparations. nih.gov

In Vivo Animal Model Studies (e.g., Mouse Brain and Plasma Metabolite Identification)

In vivo animal models are essential for understanding the complete metabolic profile of a drug in a whole organism. Studies in mice have utilized liquid chromatography-mass spectrometry (LC-MS) to identify and profile omeprazole metabolites in both plasma and brain tissue. nih.gov

In these studies, the administration of a stable isotope-labeled version of omeprazole (D3-omeprazole) alongside the unlabeled drug aids in the confident identification of drug-related metabolites. nih.govnih.gov A total of seventeen metabolites of omeprazole, including 5-hydroxy omeprazole, have been identified in mouse plasma and brain following administration. nih.gov Such studies are crucial for understanding the potential central nervous system effects of omeprazole and its metabolites.

Physiologically-Based Pharmacokinetic (PBPK) Modeling

PBPK modeling is a sophisticated computational method used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites within the body. nih.gov These models integrate physicochemical drug properties with physiological and enzymatic data to simulate concentration-time profiles in various tissues and populations. nih.govsimulations-plus.com

The development of PBPK models for omeprazole invariably includes parameters for its major metabolites, such as 5-hydroxy omeprazole and omeprazole sulfone. nih.gov These models are constructed using specialized software platforms like GastroPlus™ or Phoenix WinNolin. simulations-plus.comnih.gov The process begins with gathering drug-specific parameters, including physicochemical and biopharmaceutical data, from literature reviews and in silico prediction tools. nih.gov

Key components incorporated into these models include:

Absorption: Advanced models like the Advanced Compartmental and Transit (ACAT) model are used to describe the absorption of omeprazole. simulations-plus.com

Metabolism: The metabolic clearance of omeprazole to 5-hydroxy omeprazole is primarily modeled based on in vitro kinetic data for the cytochrome P450 (CYP) enzymes, principally CYP2C19 and to a lesser extent, CYP3A4. nih.govsimulations-plus.com PBPK models for the 5-hydroxy omeprazole metabolite itself are also constructed to describe its disposition. researchgate.net

Distribution: Tissue-to-plasma partition coefficients are calculated using algorithms that consider tissue composition and the drug's properties. simulations-plus.comsimulations-plus.com

Verification: The model's predictive performance is verified by comparing simulated plasma concentration profiles of both omeprazole and 5-hydroxy omeprazole against observed clinical data from intravenous and oral administration studies. nih.gov Successful models accurately predict the shape and magnitude of these observed profiles. nih.gov

These models can be adapted to various populations, including different ethnicities and age groups, by incorporating population-specific physiological and enzyme expression data. nih.govnih.gov For instance, models have been developed to predict omeprazole exposure in pediatric populations from 4 months to 16 years old by accounting for age-dependent changes in metabolic pathways. nih.gov

Table 1: Key Inputs and Findings in PBPK Model Development for Omeprazole and 5-Hydroxy Omeprazole

| Model Component | Description of Input/Methodology | Key Finding or Application | Source |

|---|---|---|---|

| Software Platforms | GastroPlus™, Phoenix WinNolin, SimCYP Simulator® | Used to build and simulate whole-body PBPK models for omeprazole and its metabolites. | simulations-plus.comnih.govnih.gov |

| Metabolic Clearance | Based on in vitro enzyme kinetic constants for CYP2C19 and CYP3A4. | The model incorporates the primary pathways for the formation of 5-hydroxy omeprazole (CYP2C19) and omeprazole sulfone (CYP3A4). | nih.govsimulations-plus.com |

| Model Verification | Comparison of simulated plasma profiles against observed clinical data for both parent drug and metabolites. | Verified models show predicted-to-observed ratios within a 1.25-fold error, confirming that distribution and metabolism processes are well-characterized. | nih.gov |

| Population Adaptation | Incorporation of ethnicity-specific (e.g., Caucasian, Chinese, Japanese) and age-specific physiological data. | Models successfully predict ethnic sensitivity in clearance and age-related variations in metabolism. | nih.govnih.gov |

A primary application of PBPK models is to simulate and quantify the contribution of different enzymes to omeprazole's metabolism and the subsequent disposition of 5-hydroxy omeprazole. simulations-plus.com By running simulations, researchers can explore various scenarios that would be difficult to study clinically. nih.gov

Simulations have demonstrated that CYP2C19 is the principal enzyme involved in the 5-hydroxylation of omeprazole. nih.govnih.gov Sensitivity analyses within PBPK models confirm that the maximal velocity of CYP2C19 (Vmax,2C19) is a major determinant of omeprazole's plasma concentration. nih.gov The activity of CYP3A4 also plays a role, though typically a smaller one in the formation of hydroxylated metabolites. nih.govnih.gov

Research using PBPK modeling has yielded specific insights:

Autoinhibition: With repeated dosing, omeprazole increasingly inhibits CYP2C19, leading to a slower rate of elimination. nih.govwpmucdn.com PBPK simulations suggest that after several days of dosing, CYP2C19 may have a more limited role in omeprazole metabolism due to this inhibition. wpmucdn.com

Metabolic Ratio: The ratio of 5-hydroxy omeprazole to the parent drug in plasma is a key indicator of CYP2C19 activity. researchgate.netdrugbank.com PBPK models can simulate how this ratio changes in different populations, such as in obese individuals where CYP2C19 and CYP3A4 activities are reportedly reduced. researchgate.net

Investigating Enzyme Inhibition and Induction Effects on 5-Hydroxylation Pathways

The 5-hydroxylation pathway of omeprazole is sensitive to both inhibition and induction of the involved CYP450 enzymes. In vitro studies using human liver microsomes (HLMs) are critical for characterizing these interactions.

Omeprazole itself, along with its metabolites, can inhibit the very enzymes responsible for its metabolism. nih.gov Studies have shown that 5-hydroxy omeprazole acts as a reversible inhibitor of both CYP2C19 and CYP3A4. nih.govdrugbank.com The parent drug, omeprazole, is not only a reversible inhibitor but also a time-dependent inhibitor (TDI) of CYP2C19. nih.gov This autoinhibition contributes to the non-linear pharmacokinetics and the increase in plasma concentration seen with multiple doses. nih.gov The inhibitory potential of omeprazole on CYP2C19 is more potent than its effect on CYP3A4. nih.gov

Table 2: In Vitro Inhibition of CYP Enzymes by Omeprazole and its Metabolites

| Inhibitor | Enzyme | Inhibition Type | Inhibition Constant (Ki or IC50) | Source |

|---|---|---|---|---|

| Omeprazole | CYP2C19 | Competitive & Time-Dependent | Ki: 2 to 6 µM; IC50: 8.4 ± 0.6 µM | nih.govnih.gov |

| Omeprazole | CYP3A4 | Competitive & Time-Dependent | IC50: 40 ± 4 µM | nih.gov |

| 5-Hydroxy Omeprazole | CYP2C19 | Reversible | Data indicates reversible inhibition. | nih.govdrugbank.com |

| 5-Hydroxy Omeprazole | CYP3A4 | Reversible | Data indicates reversible inhibition. | nih.govdrugbank.com |

| Omeprazole Sulfone | CYP2C19 | Reversible & Time-Dependent | Data indicates inhibition. | nih.govdrugbank.com |

Conversely, enzyme induction can increase the rate of 5-hydroxylation. Omeprazole has been identified as an aryl hydrocarbon-like inducer of the cytochrome P450IA subfamily in human liver, both in cell cultures and in vivo. nih.gov Specifically, repeated administration of omeprazole leads to several-fold increases in cytochrome P450IA2 and its associated monooxygenase activities. nih.gov In rat models, pretreatment with inducers of CYP1A1/2 and CYP3A1/2 resulted in a significant increase in the clearance of omeprazole, further suggesting that the metabolic pathways, including 5-hydroxylation, are inducible. nih.gov

Comparative Metabolism Studies with Other Proton Pump Inhibitors (PPIs)

Comparing the metabolism of omeprazole with other PPIs like lansoprazole (B1674482), pantoprazole (B1678409), rabeprazole (B1678785), and esomeprazole (B1671258) provides context for its clinical use and potential for drug-drug interactions. While all PPIs share a similar structure and mechanism of action, they exhibit differences in their metabolic profiles and interactions with CYP enzymes. nih.govnih.gov

Omeprazole, lansoprazole, and pantoprazole are all primarily metabolized by the polymorphic enzyme CYP2C19, which leads to variations in clearance among individuals depending on their genetic makeup. nih.gov

Omeprazole and Esomeprazole: Racemic omeprazole and its S-enantiomer, esomeprazole, are metabolized almost entirely by CYP2C19 to form hydroxylated metabolites. gutnliver.org However, esomeprazole is metabolized more slowly and has a greater reliance on CYP3A4 for biotransformation compared to the R-enantiomer of omeprazole. nih.gov

These metabolic differences influence the inhibitory potential of each PPI. In vitro comparative studies have ranked the inhibitory potency of various PPIs against CYP2C19. One study found lansoprazole to be the most potent inhibitor, followed by omeprazole, esomeprazole, pantoprazole, and rabeprazole. nih.gov The differing affinities for CYP enzymes are a key factor in the varied potential for drug-drug interactions among the PPIs. nih.gov

Table 3: Comparative Metabolic and Inhibitory Profiles of Proton Pump Inhibitors (PPIs)

| Proton Pump Inhibitor | Primary Metabolic Enzymes | Comparative CYP2C19 Inhibition (Ki) | Key Metabolic Feature | Source |

|---|---|---|---|---|

| Omeprazole | CYP2C19, CYP3A4 | 2 - 6 µM | Metabolism is highly dependent on the polymorphic CYP2C19. | nih.govgutnliver.org |

| Esomeprazole | CYP2C19, CYP3A4 | ~8 µM | Metabolized slower than R-omeprazole; greater reliance on CYP3A4. | nih.govnih.gov |

| Lansoprazole | CYP2C19, CYP3A4 | 0.4 - 1.5 µM | The most potent in vitro inhibitor of CYP2C19 among PPIs tested. | nih.govgutnliver.org |

| Pantoprazole | CYP2C19, CYP3A4 | 14 - 69 µM | Considered to have a lower potential for CYP-mediated interactions. | nih.govnih.gov |

| Rabeprazole | CYP2C19, CYP3A4 | 17 - 21 µM | Significant nonenzymatic metabolism to rabeprazole thioether reduces dependence on CYP enzymes. | nih.govnih.govgutnliver.org |

Synthesis and Derivatization Approaches for Research Material Generation

Synthesis Routes for Research-Grade 5-Hydroxy Omeprazole (B731) Sodium Salt

The chemical synthesis of 5-hydroxy omeprazole is a complex process, given the molecule's sensitivity to acidic conditions. researchgate.net A documented total synthesis provides a viable route for obtaining research-grade material. researchgate.net The general strategy mirrors the synthesis of omeprazole itself, focusing on the coupling of a substituted pyridine (B92270) intermediate with a benzimidazole (B57391) thiol, followed by oxidation. researchgate.net

A key challenge in the synthesis is the creation of the crucial precursor, [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol. researchgate.net The synthesis involves multiple steps, including the protection of the hydroxyl group on the pyridine ring, N-oxidation, and subsequent rearrangement and chlorination to yield the necessary intermediate. researchgate.net This chlorinated pyridine derivative is then coupled with 5-methoxy-1H-benzimidazole-2-thiol. researchgate.net

The final step in forming the 5-hydroxy omeprazole molecule is the oxidation of the resulting sulfide. This is typically achieved using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a biphasic system containing a solvent such as dichloromethane (B109758) and an aqueous sodium bicarbonate solution to maintain non-acidic conditions. researchgate.net This process yields 5-hydroxy omeprazole. researchgate.net

To obtain the 5-Hydroxy Omeprazole Sodium Salt, the purified 5-hydroxy omeprazole is treated with a stoichiometric amount of a sodium base, such as sodium hydroxide, in a suitable solvent. The salt is then isolated, often through crystallization or precipitation, to yield the final research-grade material.

Preparation of Isotopic Variants for Tracer and Analytical Applications

Isotopically labeled compounds are indispensable tools in drug metabolism studies and as internal standards in quantitative bioanalysis. The preparation of isotopic variants of 5-hydroxy omeprazole, such as deuterium-labeled versions (e.g., 5-Hydroxy Omeprazole-d3), is a key focus for analytical and research applications. artmolecule.frlgcstandards.com

One common approach involves the administration of a stable isotope-labeled parent drug, such as D3-omeprazole, in preclinical or in vitro metabolism models. nih.govmdpi.com The organism or enzymatic system metabolizes the labeled omeprazole, producing a suite of labeled metabolites, including the desired D3-5-hydroxy omeprazole. nih.govmdpi.com These metabolites can then be identified and profiled using high-resolution mass spectrometry by searching for the characteristic mass difference (e.g., 3 Daltons for a D3 label) between the unlabeled and labeled compounds. mdpi.com

Alternatively, labeled variants can be produced via chemical synthesis. This involves incorporating the isotope label at a specific, stable position within one of the precursor molecules. For instance, a deuterated methoxy (B1213986) group can be introduced onto the benzimidazole or pyridine ring during the synthetic route. Following the coupling and oxidation steps previously described, this results in the formation of isotopically labeled 5-hydroxy omeprazole. These synthetic stable isotope-labeled compounds, such as 5-Hydroxy Omeprazole-d3 Sodium Salt, are available commercially as analytical standards. lgcstandards.com

The use of these isotopic variants is critical for:

Tracer Studies: Following the metabolic fate of the compound in vivo and in vitro. nih.gov

Quantitative Analysis: Serving as ideal internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to improve accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. nih.gov

Development of Reference Standards for Quantitative Analysis

The development of a reference standard is a prerequisite for the accurate quantification of 5-hydroxy omeprazole in any matrix, including biological fluids and pharmaceutical preparations. A reference standard is a highly purified and well-characterized substance used as a measurement base. nawah-scientific.comsigmaaldrich.com

The process for developing 5-hydroxy omeprazole as a reference standard involves several key stages:

High-Purity Synthesis: The compound must be synthesized and purified to the highest possible level, typically ≥95-98% purity as determined by analytical techniques like High-Performance Liquid Chromatography (HPLC). sigmaaldrich.com

Structural Confirmation: The chemical identity and structure of the purified compound must be unequivocally confirmed. This is accomplished using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. researchgate.netgoogle.com

Characterization and Certification: The material undergoes rigorous testing to determine its properties, such as melting point, water content, and residual solvent levels. google.com A Certificate of Analysis is then issued, documenting the compound's identity, purity, and other relevant characteristics. nawah-scientific.com

Once established, these reference standards are used to validate analytical methods for determining the concentration of 5-hydroxy omeprazole in various samples. nih.govnih.gov Method validation assesses parameters such as linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ) to ensure the method is reliable and reproducible. nih.govnih.gov For example, a validated LC-MS/MS method for the simultaneous determination of omeprazole and 5-hydroxyomeprazole in human plasma used reference standards to establish a linear concentration range of 10-500 ng/mL. nih.gov

Q & A

Q. What safety precautions are critical when handling 5-Hydroxy Omeprazole Sodium Salt in laboratory settings?

Methodological Answer: this compound is classified under GHS hazard categories as causing skin irritation (H315), serious eye damage (H319), and respiratory tract irritation (H335). Researchers must:

- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to minimize inhalation exposure.

- Store the compound in a tightly sealed container away from moisture and incompatible substances (e.g., strong oxidizing agents).

- Emergency procedures should include immediate rinsing of affected areas with water and consultation with institutional safety protocols .

Q. How does the molecular structure of this compound influence its solubility in polar solvents?

Methodological Answer: The hydroxy (-OH) and sulfonyl (-SO) groups in the molecule facilitate hydrogen bonding with polar solvents like water or ethanol. Researchers can optimize solubility by:

- Conducting solubility tests in graded ethanol-water mixtures (e.g., 0–100% ethanol).

- Monitoring pH-dependent solubility using buffered solutions (pH 1–12) to simulate physiological conditions.

- Comparing results with structurally related compounds (e.g., omeprazole sulfone) to validate trends .

Q. What are the standard protocols for synthesizing this compound from its parent compound?

Methodological Answer: The synthesis typically involves hydroxylation of omeprazole followed by sodium salt formation:

Hydroxylation: React omeprazole with a hydroxylating agent (e.g., hydrogen peroxide in acidic conditions) at controlled temperatures (20–25°C).

Salt Formation: Neutralize the hydroxylated product with sodium hydroxide (NaOH) in an aqueous medium.

Purification: Use recrystallization from a methanol-water mixture or column chromatography (silica gel, eluent: dichloromethane/methanol) to isolate the sodium salt. Validate purity via HPLC (C18 column, UV detection at 302 nm) .

Advanced Research Questions

Q. How can researchers differentiate this compound from its metabolic analogs (e.g., 5-O-Desmethyl Omeprazole Sulfide) using analytical techniques?

Methodological Answer: Advanced differentiation requires:

- LC-MS/MS Analysis: Use a reversed-phase C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water. Monitor mass transitions specific to each metabolite (e.g., m/z 362 → 198 for this compound).

- NMR Spectroscopy: Compare chemical shifts in -NMR spectra (e.g., hydroxy proton resonance at δ 4.8–5.2 ppm) and -NMR for sulfonyl group identification.

- X-ray Crystallography: Resolve crystal structures to confirm spatial arrangement of functional groups .

Q. What experimental strategies mitigate instability of this compound in formulations containing bicarbonate salts?

Methodological Answer: To prevent degradation (e.g., sulfoxide-to-sulfone conversion):

- Physical Separation: Use bilayer tablets or encapsulation to isolate this compound from sodium bicarbonate.

- Stabilizing Agents: Incorporate magnesium oxide (MgO) as a desiccant or enteric coatings to delay dissolution until intestinal pH (>5.5).

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and analyze degradation products via UPLC-PDA .

Q. How do metabolic pathways of this compound impact its pharmacokinetic modeling in preclinical studies?

Methodological Answer: Key considerations include:

- CYP450 Enzyme Interactions: Conduct in vitro assays with human liver microsomes to identify CYP2C19/3A4-mediated oxidation.

- Tissue Distribution Studies: Use radiolabeled -5-Hydroxy Omeprazole Sodium Salt in rodent models to quantify accumulation in target organs (e.g., liver, stomach).

- Pharmacokinetic Parameters: Calculate clearance (CL), volume of distribution (), and half-life () using non-compartmental analysis (NCA) in software like Phoenix WinNonlin .

Q. What methodologies are recommended for impurity profiling of this compound in compliance with pharmacopeial standards?

Methodological Answer: Follow European Pharmacopoeia guidelines (e.g., EP 6.0) for purity assessment:

- Chromatographic Separation: Use a Zorbax SB-CN column (4.6 × 250 mm, 5 µm) with a gradient of phosphate buffer (pH 7.0) and acetonitrile.

- Forced Degradation Studies: Expose the compound to heat (80°C), light (1.2 million lux-hours), and acidic/alkaline hydrolysis (0.1N HCl/NaOH).

- Quantification: Calculate impurities (e.g., omeprazole sulphone) relative to the main peak, ensuring ≤0.15% for individual unknown impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。